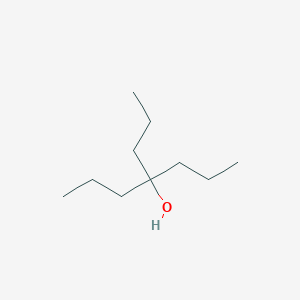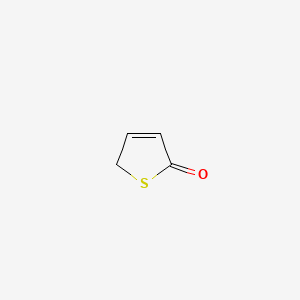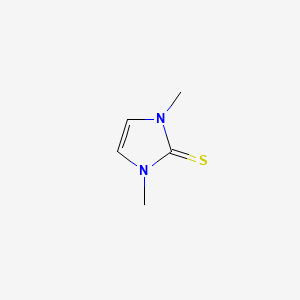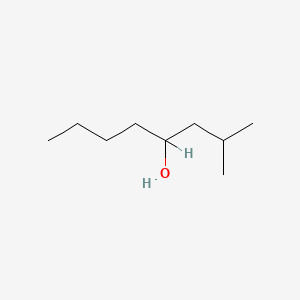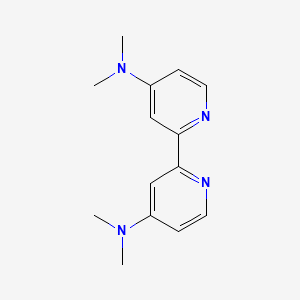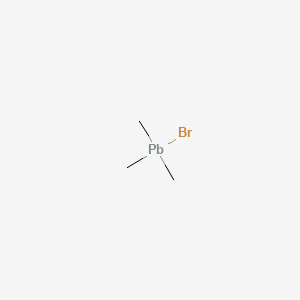
Trimethyl lead bromide
Übersicht
Beschreibung
Synthesis Analysis
Trimethyl lead bromide can be synthesized through the reaction of lead bromide with methylmagnesium bromide or methyl lithium. The reaction is typically carried out in anhydrous conditions to prevent water from interfering with the process.Molecular Structure Analysis
The molecular formula of Trimethyl lead bromide is C3H9BrPb . Its molecular weight is 332 g/mol. The InChI key for Trimethyl lead bromide is WJDCKJMILIJQRF-UHFFFAOYSA-M.Physical And Chemical Properties Analysis
Trimethyl lead bromide is a white crystalline solid with a melting point of 76°C and a boiling point of 221°C. It is soluble in benzene, toluene, and diethyl ether, but it is insoluble in water.Wissenschaftliche Forschungsanwendungen
Neurotoxicological Effects
- Trimethyl lead (TriML) impacts the in vitro assembly of microtubules (MTs) from tubulin in mammalian brains, which is assumed to contribute to the selective neurotoxic effects of organic lead (Röderer & Doenges, 1983).
Chemical Synthesis
- Trimethyllead bromide is utilized in the synthesis of complex organolead compounds. For instance, it's used in the synthesis of trimethyl(trimethylplumbyl)silane and trimethylplumbyltrihydridoborate anion (Wrackmeyer & Horchler, 1989).
Environmental Impact Analysis
- Trimethyl lead is a significant focus in environmental studies, such as its detection in rainwater and urban dust. There are ongoing efforts to develop reliable methods for analyzing its presence and effects in environmental samples (Quevauviller, Wang, & Harrison, 1994).
Biodegradation Research
- Studies on the biodegradation of trimethyl lead by microorganisms like Arthrobacter sp. and Phaeolus schweinitzii, suggest potential biotreatment processes for trialkyl lead waste (Macaskie & Dean, 1990).
Analytical Toxicology
- Methods have been developed for measuring total and trimethyl lead in mammalian tissues, demonstrating the importance of these compounds in toxicological studies (Orren, Caldwell-Kenkel, & Mushak, 1985).
Environmental Remediation
- The use of cetyl trimethyl ammonium bromide in creating porous hydroxyapatite has been explored for removing lead ions from aqueous solutions, indicating potential applications in water decontamination (Predoi et al., 2021).
Electrochemistry
- Research into the effects of cetyl trimethyl ammonium bromide on the electrodeposition of lead dioxide reveals applications in electrochemical processes (Gnanasekaran, Narasimham, & Udupa, 1976).
Safety And Hazards
Eigenschaften
IUPAC Name |
bromo(trimethyl)plumbane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH3.BrH.Pb/h3*1H3;1H;/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDCKJMILIJQRF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Pb](C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BrPb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210443 | |
| Record name | Trimethyl lead bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl lead bromide | |
CAS RN |
6148-48-7 | |
| Record name | Trimethyl lead bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006148487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethyl lead bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromo(trimethyl)plumbane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-chloro-2-nitrophenyl)azo]-N-(4-chloro-o-tolyl)-3-oxobutyramide](/img/structure/B1594160.png)

